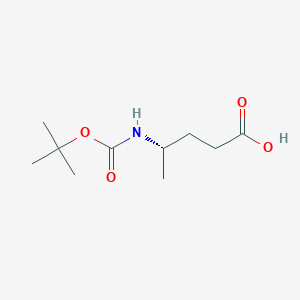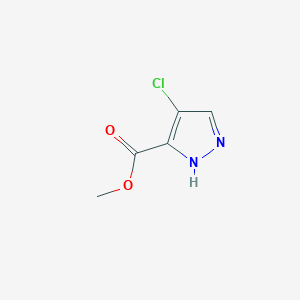
4-chloro-1H-pyrazole-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H5ClN2O2 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 160.56 g/mol .
Molecular Structure Analysis
The molecular structure of methyl 4-chloro-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methyl ester group and a chlorine atom . The InChI code for the compound is 1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) .Physical And Chemical Properties Analysis
Methyl 4-chloro-1H-pyrazole-3-carboxylate has a molecular weight of 160.56 g/mol . It has a topological polar surface area of 55 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound is white to almost white in color .Applications De Recherche Scientifique
Synthèse de dérivés de pyrazole
Le 4-chloro-1H-pyrazole-3-carboxylate de méthyle peut être utilisé comme matière première dans la synthèse de divers dérivés de pyrazole . Les pyrazoles occupent une place privilégiée en tant que structures polyvalentes dans divers secteurs de l'industrie chimique, notamment la médecine et l'agriculture . Ils ont suscité un intérêt considérable de la part des chercheurs en raison de leurs diverses activités biologiques .
Applications antimicrobiennes
Les dérivés de pyrazole, qui peuvent être synthétisés à partir du this compound, se sont avérés présenter des propriétés antimicrobiennes . Cela en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens.
Applications anti-inflammatoires
Outre leurs propriétés antimicrobiennes, les dérivés de pyrazole présentent également des propriétés anti-inflammatoires . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anti-inflammatoires.
Applications anticancéreuses
Les dérivés de pyrazole se sont avérés présenter des propriétés anticancéreuses . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux.
Applications analgésiques
Les dérivés de pyrazole se sont avérés présenter des propriétés analgésiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments contre la douleur.
Applications anticonvulsivantes
Les dérivés de pyrazole se sont avérés présenter des propriétés anticonvulsivantes . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anticonvulsivants.
Applications anthelminthiques
Les dérivés de pyrazole se sont avérés présenter des propriétés anthelminthiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anthelminthiques.
Applications herbicides
Les dérivés de pyrazole se sont avérés présenter des propriétés herbicides
Mécanisme D'action
Methyl 4-chloro-1H-pyrazole-3-carboxylate is believed to act as a proton-coupled electron transfer (PCET) catalyst. This means that it can bind to a substrate, such as a protein or enzyme, and facilitate the transfer of a proton from one molecule to another. This process is believed to be responsible for the catalytic activity of methyl 4-chloro-1H-pyrazole-3-carboxylate in various biochemical and physiological processes.
Biochemical and Physiological Effects
methyl 4-chloro-1H-pyrazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, to decrease the activity of certain enzymes, and to increase the production of certain hormones. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-1H-pyrazole-3-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using methyl 4-chloro-1H-pyrazole-3-carboxylate is that it is a relatively inexpensive and readily available compound. It is also a relatively stable compound and is not easily degraded by heat or light. However, it is important to note that methyl 4-chloro-1H-pyrazole-3-carboxylate is a relatively toxic compound and should be handled with care.
Orientations Futures
Methyl 4-chloro-1H-pyrazole-3-carboxylate has a number of potential future applications. It could be used in the development of new drugs and therapies for a variety of diseases, including cancer, Alzheimer's, and Parkinson's. It could also be used in the development of new and improved catalysts for the synthesis of various compounds. Additionally, it could be used in the development of new and improved reagents for biochemical and physiological processes. Finally, it could be used in the development of new and improved proteins, enzymes, and hormones.
Méthodes De Synthèse
Methyl 4-chloro-1H-pyrazole-3-carboxylate is synthesized via a series of steps that include the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with sodium methoxide in methanol. This reaction yields a mixture of the sodium salt of 4-chloro-1H-pyrazole-3-carboxylic acid and sodium methoxide. This mixture is then heated to reflux and the resulting product is the desired methyl 4-chloro-1H-pyrazole-3-carboxylate.
Propriétés
IUPAC Name |
methyl 4-chloro-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUQWWCPNUDMIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428078 |
Source


|
| Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005584-90-6 |
Source


|
| Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


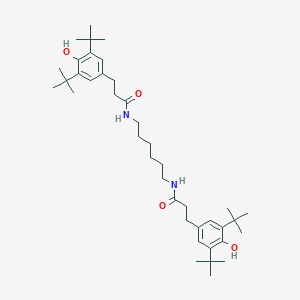



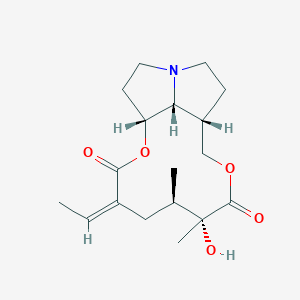
![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)


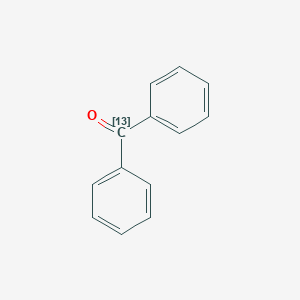
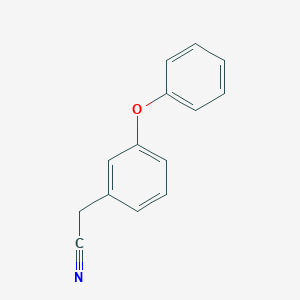
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)
